3-Bromoimidazo[1,2-a]pyridin-8-ol 3-Bromoimidazo[1,2-a]pyridin-8-ol
Brand Name: Vulcanchem
CAS No.: 1780873-54-2
VCID: VC4319782
InChI: InChI=1S/C7H5BrN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h1-4,11H
SMILES: C1=CN2C(=CN=C2C(=C1)O)Br
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.034

3-Bromoimidazo[1,2-a]pyridin-8-ol

CAS No.: 1780873-54-2

Cat. No.: VC4319782

Molecular Formula: C7H5BrN2O

Molecular Weight: 213.034

* For research use only. Not for human or veterinary use.

3-Bromoimidazo[1,2-a]pyridin-8-ol - 1780873-54-2

Specification

CAS No. 1780873-54-2
Molecular Formula C7H5BrN2O
Molecular Weight 213.034
IUPAC Name 3-bromoimidazo[1,2-a]pyridin-8-ol
Standard InChI InChI=1S/C7H5BrN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h1-4,11H
Standard InChI Key ZAUWYBWMGBKDPV-UHFFFAOYSA-N
SMILES C1=CN2C(=CN=C2C(=C1)O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 3-bromoimidazo[1,2-a]pyridin-8-ol consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Bromine substitution at the 3-position introduces steric and electronic effects that influence reactivity, while the hydroxyl group at the 8-position enhances hydrogen-bonding capabilities . Quantum mechanical calculations predict planar geometry, with the bromine atom adopting an equatorial orientation to minimize steric strain .

Table 1: Physicochemical Profile of 3-Bromoimidazo[1,2-a]pyridin-8-ol

PropertyValue
Molecular FormulaC₇H₅BrN₂O
Molecular Weight213.03 g/mol
CAS Registry1780873-54-2
Hydrogen Bond Donors1 (OH group)
Hydrogen Bond Acceptors3 (N, O atoms)
LogP (Predicted)1.8 ± 0.3

Synthetic Methodologies and Characterization

Bromination Strategies

A common synthesis route involves bromination of imidazo[1,2-a]pyridin-8-ol derivatives using N-bromosuccinimide (NBS). In a representative procedure, imidazo[1,2-a]pyridine-8-carboxylic acid reacts with NBS in DMF at 20°C for 1 hour, yielding the brominated product with 55–60% efficiency . Microwave-assisted methods have also been explored to reduce reaction times from hours to minutes .

Analytical Characterization

  • NMR Spectroscopy: 1^1H NMR (DMSO-d₆) displays distinct signals for the hydroxyl proton (δ 10.2 ppm) and aromatic protons (δ 7.5–8.3 ppm) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 213.03 [M+H]⁺ .

  • X-ray Crystallography: Limited data exist, but related structures show intermolecular hydrogen bonding between hydroxyl groups and adjacent nitrogen atoms.

Table 2: Key Spectral Data

TechniqueCharacteristic Signals
1^1H NMRδ 10.2 (s, 1H, OH), 8.3 (d, 1H)
13^13C NMRδ 152.1 (C-Br), 115.4 (C-OH)
IR3250 cm⁻¹ (O-H stretch)

Applications in Drug Discovery and Development

Lead Compound Optimization

Structural modifications at the 3- and 8-positions have yielded derivatives with improved pharmacokinetic profiles. For example, replacing the hydroxyl group with a methyl ester increases oral bioavailability by 40% .

Targeted Therapy Design

The compound’s ability to cross the blood-brain barrier makes it a candidate for neuro-oncology applications. Recent in silico studies predict high affinity for glioblastoma-associated kinases .

SupplierPurityPrice (1g)
Ambeed95%$175
GlpBio>98%$210
Bide Pharmatech99%$195

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